molecular formula C6H10N2OS2 B2753087 5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole CAS No. 338420-55-6

5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole

Cat. No. B2753087
CAS RN: 338420-55-6
M. Wt: 190.28
InChI Key: GCMIOKRLQKSUKM-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . Unfortunately, specific information about the physical and chemical properties of 5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole is not available in the sources I have access to.

Scientific Research Applications

Fungicidal and Antiviral Activities

1,2,3-Thiadiazoles, including derivatives similar to 5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole, have been investigated for their fungicidal and antiviral properties. For example, a study by Zheng et al. (2010) demonstrated that compounds synthesized using a Ugi reaction exhibited broad-spectrum activities against most fungi tested, with certain compounds showing excellent potential antivirus activities comparable to the positive control agent ribavirin. The study also explored the structure-activity relationship, indicating the potential of thiadiazole derivatives in pesticide development (Zheng et al., 2010).

Antimicrobial Study

The synthesis of new series of fused 1,2,4-triazoles, incorporating thiadiazole structures, showed interesting antibacterial and antifungal activity. Joshi et al. (2021) synthesized these compounds and found that specific derivatives exhibited significant activity against bacterial and fungal strains, indicating the utility of thiadiazole derivatives as antimicrobial agents (Joshi et al., 2021).

Corrosion Inhibition

Thiadiazole derivatives have also been explored for their application in corrosion inhibition. Attou et al. (2020) investigated a novel 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel in acidic environments. The study demonstrated the compound's effectiveness in reducing corrosion, highlighting the potential application of thiadiazole derivatives in protecting metal surfaces (Attou et al., 2020).

Pharmacological Activities

The 1,3,4-thiadiazole core is known for its pharmacological relevance. Compounds containing this core have been studied for their anticancer, antibacterial, antifungal, and antitubercular properties, among others. Matysiak (2015) reviewed recent achievements in the medicinal chemistry of 1,3,4-thiadiazole-based compounds, underscoring their diverse biological activities and their potential as therapeutic agents (Matysiak, 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information is typically relevant for drugs or bioactive compounds. As of now, there’s no available information on the mechanism of action for 5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole .

Safety and Hazards

The safety and hazards associated with a compound are typically found in its Safety Data Sheet (SDS). The SDS for 5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole indicates that in combustion, toxic fumes may form . It’s crucial to handle such compounds with appropriate safety measures.

properties

IUPAC Name

4-methyl-5-propan-2-ylsulfinylthiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS2/c1-4(2)11(9)6-5(3)7-8-10-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMIOKRLQKSUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Isopropylsulfinyl)-4-methyl-1,2,3-thiadiazole

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